2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole
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Overview
Description
2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole is a complex organic compound that features a combination of pyridine, phenyl, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the pyridyl and phenyl groups: This step may involve nucleophilic substitution reactions where the pyridyl and phenyl groups are introduced to the oxadiazole core.
Final modifications: Additional functional groups, such as the ethylenedioxy group, can be introduced through further substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Use as a fluorescent probe or marker in biological studies.
Medicine
Therapeutics: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Materials Science: Applications in the development of organic semiconductors or other advanced materials.
Electronics: Use in the fabrication of organic light-emitting diodes (OLEDs) or other electronic devices.
Mechanism of Action
The mechanism of action for 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole would depend on its specific application. For example:
Biological Activity: It might interact with specific proteins or enzymes, inhibiting their function or altering their activity.
Material Properties: In electronic applications, the compound’s mechanism might involve charge transport or light emission processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-Pyridyl)methyl)aminophenyl)-1,3,4-oxadiazole: Lacks the ethylenedioxy group.
5-(3,4-Ethylenedioxy)phenylamino-1,3,4-oxadiazole: Lacks the pyridyl group.
Uniqueness
The unique combination of functional groups in 2-(2-((4-Pyridyl)methyl)aminophenyl)-5-(3,4-ethylenedioxy)phenylamino-1,3,4-oxadiazole may confer distinct properties, such as enhanced biological activity or improved material performance, compared to its analogs.
Properties
Molecular Formula |
C22H19N5O3 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(pyridin-4-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C22H19N5O3/c1-2-4-18(24-14-15-7-9-23-10-8-15)17(3-1)21-26-27-22(30-21)25-16-5-6-19-20(13-16)29-12-11-28-19/h1-10,13,24H,11-12,14H2,(H,25,27) |
InChI Key |
IQVQCEHRAJVTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CC=NC=C5 |
Origin of Product |
United States |
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